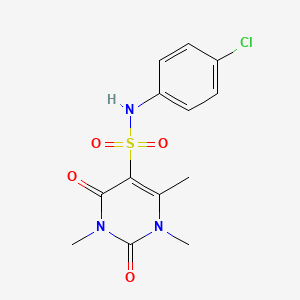

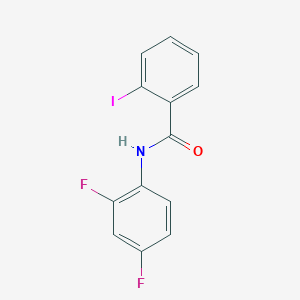

![molecular formula C17H18FN3O2S B2707828 N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396862-00-2](/img/structure/B2707828.png)

N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorophenethyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a derivative of 1,3-thiazine . Thiazines have attracted increasing attention due to their sedative, antimicrobial, antiviral, antifungal, and antitumor activities .

Synthesis Analysis

The synthesis of similar compounds involves the Michael addition of a compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride affords the desired thiazolo .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques. The presence of ethyl and NH2 at certain ppm in 1H NMR suggests the cyclization process at carbonitrile (C≡N) rather than ester (CO2Et) .Chemical Reactions Analysis

The chemical reactions involving this compound include the reaction of synthesized TZDs with thioglycolic acid . The appearance of a sharp singlet of two protons of CH2 at certain ppm in 1H NMR, which was absent in TZDs, suggests the formation of a spiro ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as differential scanning microcalorimetry . The compound was found to increase the electric barrier for anion permeation into the hydrophobic region of the membrane and reduce the conductance of anion-permeable pores .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

One aspect of the research focuses on the synthesis and reactions of compounds related to Biginelli compounds, which includes the chemical class of tetrahydropyrimido[2,1-b][1,3]thiazines. These compounds are explored for their capacity in forming various derivatives through chemical reactions such as methylation, acylation, and condensation with dielectrophiles, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines among others (Kappe & Roschger, 1989).

Biological Activities

Research on fluoroquinolone-based 4-thiazolidinones derived from similar structural frameworks has shown that these compounds exhibit antimicrobial properties. Such studies highlight the potential of these derivatives in medicinal chemistry, particularly in designing new antibiotics (Patel & Patel, 2010).

Antiviral Properties

Another application includes the synthesis of thieno[2,3-d]-pyrimidine derivatives, which have been evaluated for their activity against SARS-CoV 3C-like protease, showing the relevance of this chemical scaffold in the search for new antiviral agents (Abd El-All et al., 2016).

Enzyme Inhibition

The exploration of enzyme inhibitory activities is another significant area. Compounds derived from similar chemical frameworks have been assessed for their potential as enzyme inhibitors, which is crucial for developing therapeutic agents for various diseases (Elumalai et al., 2014).

Orientations Futures

The future directions for this compound could involve further exploration of its potential as an anti-influenza drug . The dramatic increase in transmembrane current induced by certain antimycotics upon treatment with similar compounds suggests its potential in combination therapy for treating invasive fungal infections .

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2S/c1-11-8-20-17-21(16(11)23)9-13(10-24-17)15(22)19-7-6-12-2-4-14(18)5-3-12/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYCOAMZDCLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)

![N-(2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2707749.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2707751.png)

![ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)

![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)